methyl 3-[(2S,3S)-3-phenyloxolan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate
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Overview
Description
Methyl 3-[(2S,3S)-3-phenyloxolan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate is a synthetic compound with intriguing structural features and potential applications across various scientific fields. The compound, characterized by a triazoloazepine framework fused with an oxolane ring and a phenyl group, represents a unique intersection of heterocyclic chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2S,3S)-3-phenyloxolan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate typically involves multi-step organic reactions:
Starting Materials: : The synthesis begins with readily available starting materials such as substituted benzaldehydes, amino acids, and azepine derivatives.
Key Steps: : The key steps include the formation of the oxolane ring through a nucleophilic addition reaction, followed by cyclization to form the triazoloazepine core.
Reaction Conditions: : Conditions often involve the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production process is optimized for scalability and cost-efficiency. Automation and continuous flow chemistry may be employed to enhance throughput and consistency. Key considerations include:
Catalysts and Reagents: : Selection of efficient catalysts to reduce reaction times.
Purification: : Implementation of advanced purification techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Methyl 3-[(2S,3S)-3-phenyloxolan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate undergoes various chemical reactions that define its reactivity and utility.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be utilized to simplify the molecule or to modify the oxidation state of specific atoms.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Methanol, ethanol, dichloromethane.
Conditions: : Typically performed under controlled temperatures and inert atmospheres.
Major Products Formed
The specific products formed depend on the reaction type and conditions. Oxidation may yield ketones or carboxylic acids, while reduction often results in alcohols or amines.
Scientific Research Applications
This compound finds extensive application in various scientific research domains:
Chemistry
Synthesis of Complex Molecules: : Used as a building block in the synthesis of more complex organic molecules.
Catalysis: : Acts as a ligand or catalyst in specific organic reactions.
Biology
Enzyme Inhibition: : Potential use as an enzyme inhibitor due to its structural uniqueness.
Receptor Binding: : Investigated for binding affinities with biological receptors.
Medicine
Drug Development: : Studied as a lead compound for developing therapeutic agents.
Pharmacokinetics: : Analyzed for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: : Utilized in the development of new materials with specific chemical properties.
Agriculture: : Potential use in the development of agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action is often linked to its ability to interact with specific biological targets such as enzymes, receptors, or nucleic acids. Its unique triazoloazepine structure allows for:
Enzyme Inhibition: : Binding to enzyme active sites, thereby inhibiting their activity.
Receptor Modulation: : Interaction with receptor sites to modulate biological pathways.
Comparison with Similar Compounds
Methyl 3-[(2S,3S)-3-phenyloxolan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate can be compared to other compounds with similar structural features.
Similar Compounds
3-phenyloxolan Derivatives: : These compounds share the oxolane ring structure but differ in functional groups attached to the ring.
Triazoloazepine Analogues: : Compounds with a triazoloazepine core but varied substituents around the ring system.
Azepine Derivatives: : These compounds include the azepine ring but lack the additional triazole and oxolane groups.
Uniqueness
What sets this compound apart is its unique combination of the triazoloazepine core with the phenyloxolan ring, imparting distinctive chemical properties and reactivity. This dual functionality opens up diverse applications in scientific research and industry, making it a valuable compound for further exploration.
Such an intricate and specific molecule opens up fascinating avenues in chemical and biological research. Who knew a molecule could be so versatile, right?
Properties
IUPAC Name |
methyl 3-[(2S,3S)-3-phenyloxolan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-19(23)14-7-8-16-20-21-18(22(16)11-9-14)17-15(10-12-25-17)13-5-3-2-4-6-13/h2-6,14-15,17H,7-12H2,1H3/t14?,15-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAXXBWTPHWEGE-ZWBSKUQPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=NN=C(N2CC1)C3C(CCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCC2=NN=C(N2CC1)[C@@H]3[C@@H](CCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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